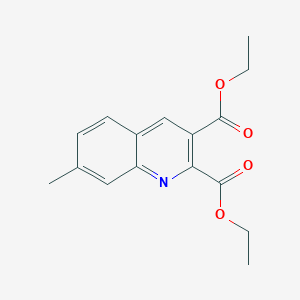![molecular formula C16H22N4O5 B12637298 L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine CAS No. 920281-82-9](/img/structure/B12637298.png)
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine is a synthetic peptide compound that combines the amino acids alanine and glycine with a benzoyl group containing an aminomethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine typically involves the stepwise coupling of amino acids and the benzoyl group. The process begins with the protection of the amino groups of L-alanine and glycine to prevent unwanted side reactions. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The benzoyl group is introduced through a reaction with 4-(aminomethyl)benzoic acid, followed by deprotection of the amino groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques can further streamline the process, enabling large-scale production with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, benzyl-substituted compounds, and various substituted peptides depending on the nucleophiles used.
Applications De Recherche Scientifique
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzyme assays and studies on peptide transport and metabolism.
Industry: It is used in the development of novel materials and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, leading to the formation of bioactive peptides or other metabolites. It may also interact with cell surface receptors, modulating signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and parenteral nutrition.
Glycyl-L-alanine: A dipeptide of glycine and alanine, used in studies of peptide transport and metabolism.
Uniqueness
L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine is unique due to the presence of the benzoyl group with an aminomethyl substituent, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions not observed with simpler dipeptides.
Propriétés
Numéro CAS |
920281-82-9 |
|---|---|
Formule moléculaire |
C16H22N4O5 |
Poids moléculaire |
350.37 g/mol |
Nom IUPAC |
2-[[4-(aminomethyl)benzoyl]-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N4O5/c1-9(18)14(23)19-10(2)15(24)20(8-13(21)22)16(25)12-5-3-11(7-17)4-6-12/h3-6,9-10H,7-8,17-18H2,1-2H3,(H,19,23)(H,21,22)/t9-,10-/m0/s1 |
Clé InChI |
MIVWSFZKZOYVJF-UWVGGRQHSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N(CC(=O)O)C(=O)C1=CC=C(C=C1)CN)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)N(CC(=O)O)C(=O)C1=CC=C(C=C1)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)-](/img/structure/B12637225.png)
![6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12637226.png)
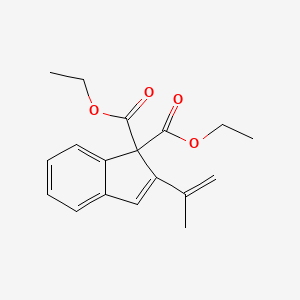
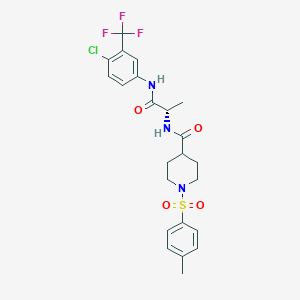
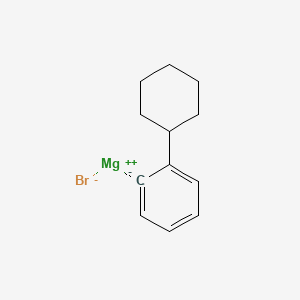

![8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12637257.png)
![Benzocyclooctene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12637261.png)
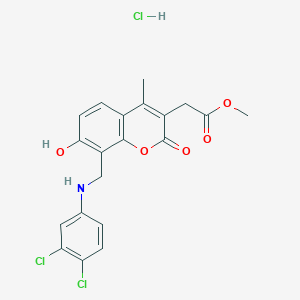

![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide](/img/structure/B12637289.png)
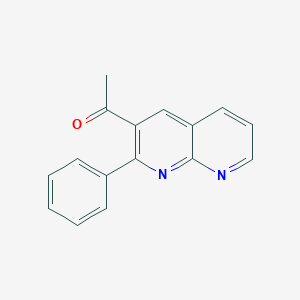
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12637291.png)
